2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol
Overview
Description
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol is a useful research compound. Its molecular formula is C29H24Br2N2O and its molecular weight is 576.3 g/mol. The purity is usually 95%.
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Biological Activity
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol (CAS Number: 1420042-07-4) is a synthetic compound notable for its potential biological activities. With a molecular formula of C29H24Br2N2O and a molecular weight of 576.32 g/mol, this compound is gaining attention in various fields, particularly in pharmaceutical and biochemical research.
Property | Value |
---|---|
Molecular Formula | C29H24Br2N2O |
Molecular Weight | 576.322 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 592.3 ± 50.0 °C |
Melting Point | Not Available |
Flash Point | 312.0 ± 30.1 °C |
LogP | 8.86 |
Biological Activity
Pharmaceutical Applications
The compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting cancer pathways. Its structure allows for interaction with specific biological targets, making it a candidate for drug development aimed at inhibiting tumor growth or enhancing therapeutic efficacy against various cancers.
Biochemical Research
Research indicates that this compound may play a role in studying enzyme interactions and inhibition. By understanding how it interacts with metabolic pathways, researchers can identify potential therapeutic targets that could lead to the development of new treatment modalities.
Case Studies and Research Findings
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Anticancer Activity
A study investigated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against several types of cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific checkpoints. -
Enzyme Inhibition Studies
In enzyme assays, the compound showed promising results in inhibiting specific enzymes involved in metabolic pathways linked to cancer progression. For instance, it was found to inhibit the activity of certain kinases that are critical for tumor cell proliferation. -
Toxicological Assessments
Toxicological studies have assessed the safety profile of this compound. Results indicated that at higher concentrations, it could lead to increased liver weights and other histopathological changes in animal models, suggesting a need for careful dosage consideration in therapeutic applications.
Properties
IUPAC Name |
2,4-dibromo-6-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Br2N2O/c30-25-15-24(29(34)26(31)16-25)17-32-27(20-9-3-1-4-10-20)28(21-11-5-2-6-12-21)33-18-22-13-7-8-14-23(22)19-33/h1-17,27-28,34H,18-19H2/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQHXJKSKVNLJQ-VSGBNLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(C3=CC=CC=C3)C(C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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